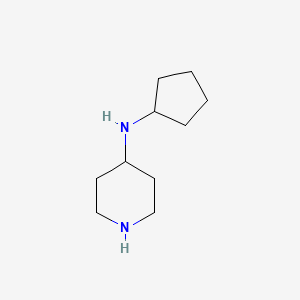

N-cyclopentylpiperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-cyclopentylpiperidin-4-amine and related compounds typically involves strategies to construct the piperidine ring, followed by the introduction of the cyclopentyl group. For instance, one approach to synthesizing piperidine derivatives is through acid-mediated cyclisation of amine-substituted enones, as demonstrated by Bell et al. (2018), who developed a method for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation (Bell, Harkiss, Wellaway, & Sutherland, 2018). This approach underscores the versatility in synthesizing piperidine cores, which could be adapted for this compound.

Scientific Research Applications

1. Synthesis of Perfluorochemicals for Blood Substitutes

N-cyclopentylpiperidin-4-amine has been used in the synthesis of perfluorochemicals, which are explored as potential blood substitutes. The process involves electrochemical fluorination, yielding various F-amines and their isomers with rearranged structures, supporting the development of medical alternatives in blood transfusion practices (Ono et al., 1989).

2. Catalyst in Reductive Amination of Ketones

This compound plays a role in the catalytic reductive amination of cyclopentanone, a process significant in the production of pesticides, cosmetics, and medicines. Catalysts involving this compound exhibit high performance and stability, contributing to the efficient synthesis of cyclopentylamine (Guo et al., 2019).

3. Microbial Engineering for N-Functionalized Amines

In microbial engineering, this compound is relevant for producing N-functionalized amines. These amines are crucial in pharmaceuticals and fine chemicals, with applications ranging from antibiotics to immunosuppressants. The compound's involvement in metabolic engineering and heterologous N-functionalizing enzymes highlights its importance in sustainable manufacturing routes (Mindt et al., 2020).

4. Iron-Catalyzed Reactions in Organic Synthesis

In organic synthesis, this compound is utilized in iron(III) halide-promoted aza-Prins cyclization, forming azacycles and contributing to the development of new drugs. This illustrates the compound's utility in the synthesis of pharmaceutically significant compounds (Bolm et al., 2004).

5. Reduction of Nitro Compounds

The compound has applications in the reduction of nitro compounds to amines, which is fundamental in synthesizing drugs, biologically active molecules, and various pharmaceutical products. Its use in conjunction with graphene-based catalysts demonstrates its role in environmentally-friendly and efficient chemical processes (Nasrollahzadeh et al., 2020).

Safety and Hazards

Future Directions

The future directions for the study of N-cyclopentylpiperidin-4-amine and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their significant potential in drug discovery .

properties

IUPAC Name |

N-cyclopentylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJYRNIARRMKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)

![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)

![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)

![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)